molecular formula C22H22N2O3 B5649720 2-(4-oxoquinolin-1(4H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

2-(4-oxoquinolin-1(4H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

Cat. No. B5649720
M. Wt: 362.4 g/mol
InChI Key: BOMJBJHPYIXGTN-UHFFFAOYSA-N
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Description

The compound is a chemically complex molecule that likely serves as a key intermediate or target molecule in medicinal chemistry and organic synthesis. Its structural components suggest a combination of a quinolinone moiety with a tetrahydrobenzoxepin ring, possibly indicating a broad spectrum of biological activities.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, a related compound was synthesized from 1,2,3,4-tetrahydroisoquinoline, prepared from benzoic acid through several steps, demonstrating the complexity and strategic planning required in synthesizing such compounds (Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like the one is often elucidated using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, the structural elucidation of related compounds is typically achieved through 1H NMR, 13C NMR, and LCMS, confirming the presence of specific functional groups and the overall molecular architecture (Rao et al., 2020).

properties

IUPAC Name

2-(4-oxoquinolin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-20-9-11-24(19-7-3-2-6-18(19)20)15-22(26)23-14-16-10-12-27-21-8-4-1-5-17(21)13-16/h1-9,11,16H,10,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMJBJHPYIXGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)CN3C=CC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxoquinolin-1(4H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

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